Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: Properties, Reactivity, and Applications
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) has emerged as a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1] Its significance stems from a unique molecular architecture that combines the reactivity of a β-ketoester with the influential electronic properties of both a trifluoromethyl (CF₃) group and an α-chloro substituent.[1] This combination makes EClTFA a highly versatile reagent for constructing complex, fluorinated molecules.
The incorporation of fluorine, and particularly the CF₃ group, into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] EClTFA provides a reliable and efficient entry point for introducing this valuable moiety. This guide offers an in-depth exploration of the physicochemical properties, synthesis, core reactivity, and safe handling of EClTFA, tailored for researchers and development scientists aiming to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
The distinct reactivity of EClTFA is a direct consequence of its physical and electronic properties. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electron distribution across the molecule, activating the adjacent carbonyl and the α-carbon.[1]
Key Physicochemical Properties
A summary of the essential physical and chemical data for EClTFA is provided below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | [1] |
| CAS Number | 363-58-6 | [3][4][5] |
| Molecular Formula | C₆H₆ClF₃O₃ | [1][3][4] |
| Molecular Weight | 218.56 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 67-71°C at 35 mmHg | [1][3] |
| Refractive Index (n²⁰/D) | 1.3865 - 1.3935 | [1] |
| Flash Point | 67°C (153°F) | [1][3] |
Spectroscopic Signatures
The structural features of EClTFA give rise to characteristic spectroscopic data:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations of the ketone and ester groups. The electron-withdrawing effects of the adjacent CF₃ and Cl groups shift these bands to higher frequencies compared to non-halogenated analogues.[1]
-
Mass Spectrometry: Mass spectrometric analysis shows a molecular ion peak (M+) at m/z 218.[1] Characteristic fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).[1]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing clear confirmation of its structure.[6]
Keto-Enol Tautomerism: A Key to Reactivity
Like other β-dicarbonyl compounds, EClTFA exists as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity, particularly in condensation reactions where the enol or enolate form is the active nucleophile. The equilibrium position is influenced by factors such as solvent polarity and temperature.[1]
Caption: Keto-enol tautomerism in EClTFA.
Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
The most common and industrially applicable method for preparing EClTFA is the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[7] This reaction can be achieved using common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[7]
Workflow for Synthesis via Chlorination
The general workflow involves the controlled addition of the chlorinating agent to the starting material, followed by an aging period to ensure complete reaction, and finally, purification to remove byproducts and unreacted reagents.
Caption: Synthesis workflow for EClTFA.
Detailed Experimental Protocol: Chlorination with Sulfuryl Chloride
This protocol is adapted from established industrial methods.[7]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq.)
-
Sodium hydroxide solution (for tail gas scrubbing)
-
Reaction vessel (e.g., 2L four-necked flask) equipped with a mechanical stirrer, dropping funnel, thermometer, and gas outlet to a scrubber.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (e.g., 0.93 kg, 5 mol).
-
Addition of Reagent: While stirring, begin the dropwise addition of sulfuryl chloride (e.g., 0.75 kg, 5.5 mol) via the dropping funnel. Maintain the reaction temperature between 25-30°C during the addition. This addition should take approximately 1 hour.
-
Causality Note: Controlled, slow addition is critical to manage the exothermic reaction and prevent runaway temperatures, which could lead to unwanted side products. The molar excess of SO₂Cl₂ ensures the complete conversion of the starting material.
-
-
Reaction Maturation: After the addition is complete, allow the mixture to react at an elevated temperature of 25-40°C for 24 hours.[7] During this period, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases will evolve. Ensure these are safely vented and neutralized in an aqueous sodium hydroxide scrubber.
-
Causality Note: The maturation period, or "insulation," drives the reaction to completion. The removal of gaseous byproducts via Le Châtelier's principle also helps favor product formation.
-
-
Workup and Purification: Once the reaction is complete, apply a vacuum to the vessel while maintaining the temperature at 25-40°C. This reduced pressure distillation will remove residual SO₂Cl₂, HCl, and SO₂.[7]
-
Final Product: The remaining liquid is the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate. For many applications, this material (typically >95% purity) can be used directly. Further purification can be achieved by fractional vacuum distillation.
Core Reactivity and Synthetic Applications
The dual reactivity centers—the electrophilic carbonyl carbons and the α-carbon bearing a displaceable chlorine atom—make EClTFA a powerful synthetic tool.
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This pathway is fundamental to creating diverse molecular scaffolds.
-
Mechanism: The reaction typically proceeds via a standard Sₙ2 mechanism, where a nucleophile (e.g., an amine, alkoxide, or thiol) attacks the α-carbon, displacing the chloride ion.
-
Applications: This reaction is used to synthesize α-amino, α-alkoxy, and α-thio derivatives, which are valuable intermediates in their own right.[1]
Precursor for Heterocyclic Compounds
EClTFA is an excellent building block for synthesizing substituted heterocycles, which form the core of many pharmaceuticals and agrochemicals.[1] This is typically achieved through condensation reactions with binucleophilic reagents.
-
Synthesis of Pyrazoles: Reaction of EClTFA with hydrazine or substituted hydrazines yields trifluoromethyl- and chloro-substituted pyrazoles. These are important motifs in many biologically active compounds.
-
Synthesis of Thiazoles: Condensation with thioamides or thioureas can lead to the formation of functionalized thiazole rings, a class of heterocycles known for antifungal and antibacterial properties.[1] EClTFA is a key intermediate in the synthesis of the fungicide thifluzamide.[7]
Mechanism: Pyrazole Formation
The reaction with hydrazine proceeds via an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis from EClTFA.
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with EClTFA.
Hazard Profile:
-
Corrosive: Causes severe skin burns and serious eye damage.[8][9]
-
Combustible Liquid: The vapor can form flammable mixtures with air.[3][8]
-
Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat or chemical-resistant apron.[9][10]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[10]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9][10]
Spill Management Workflow
Caption: Spill management workflow for EClTFA.
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[9]
-
Keep containers tightly closed to prevent moisture ingress.
-
Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]
Conclusion
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of functional groups provides a gateway to a vast array of complex fluorinated molecules. By understanding its properties, mastering its synthesis, and appreciating its diverse reactivity, researchers in the pharmaceutical and agrochemical industries can effectively unlock its potential to create next-generation therapeutics and crop protection agents. Adherence to stringent safety protocols is paramount to harnessing the power of this versatile reagent responsibly.
References
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]
- Google Patents.
-
Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
-
Oakwood Products. Ethyl 2-chloro-4, 4, 4-trifluoroacetoacetate, min 94%, 100 grams. [Link]
-
PubChem. Ethyl 4,4,4-trifluoroacetoacetate. [Link]
-
Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate. [Link]
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